molecular formula C18H22N6OS B2458885 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 2380182-86-3

3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B2458885
CAS No.: 2380182-86-3
M. Wt: 370.48
InChI Key: VLCTYKIVDBRWOH-UHFFFAOYSA-N
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Description

3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple privileged structures, including a piperazine linker, a 1,2,4-oxadiazole ring, and thiophene-substituted pyridazine core, making it a valuable scaffold for probing biological targets and developing novel therapeutic agents . The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and fine-tune physicochemical properties of lead compounds . This heterocycle contributes to the molecule's diverse potential biological activities, which may include antimicrobial, anti-inflammatory, anticancer, and central nervous system effects, as observed in structurally similar compounds . The piperazine spacer enhances aqueous solubility and provides a vector for further structural modification, while the thiophene and pyridazine rings offer additional sites for interaction with enzyme binding pockets. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate personal protective equipment and standard laboratory safety protocols.

Properties

IUPAC Name

3-propan-2-yl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13(2)18-19-17(25-22-18)12-23-7-9-24(10-8-23)16-6-5-14(20-21-16)15-4-3-11-26-15/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCTYKIVDBRWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The piperazine and thiophene rings are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution on the piperazine ring can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry due to its unique structural features that allow for interactions with biological targets.

Antimicrobial Activity : Preliminary studies indicate that derivatives of oxadiazole compounds possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods, revealing their potential as antibacterial agents .

Anticancer Properties : Research has suggested that oxadiazole derivatives may inhibit cancer cell proliferation. The introduction of piperazine and thiophene moieties enhances the compound's ability to interact with cellular targets involved in tumor growth .

Biological Assays

Biological assays are critical for evaluating the pharmacological profiles of new compounds.

In vitro Studies : In vitro assays using human cell lines have shown that the compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Molecular Docking Studies : Computational docking studies indicate favorable binding affinities of this compound with various biological targets, including receptors involved in neurodegenerative diseases. These studies help predict the compound's efficacy and guide further experimental validation .

Material Science

The unique properties of this compound extend into material science.

Polymer Synthesis : The incorporation of oxadiazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Such materials are promising for applications in coatings and electronics .

Nanotechnology Applications : The compound's ability to form stable nanoparticles has been investigated for drug delivery systems. These nanoparticles can encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine exhibited significant antibacterial activity against E. coli and S. aureus. The results were obtained through a combination of disc diffusion methods and minimum inhibitory concentration (MIC) assessments.

Case Study 2: Cancer Cell Proliferation Inhibition

Research published in a peer-reviewed journal highlighted the anticancer potential of oxadiazole derivatives. The study indicated that the tested compounds could inhibit the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase.

Mechanism of Action

The mechanism of action of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

Biological Activity

The compound 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other relevant pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyridazine ring
  • Piperazine moiety
  • Oxadiazole derivative
  • Thiophene group

This combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies on related compounds indicate strong inhibition against various bacterial strains including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaActivity (IC50)
This compoundM. tuberculosisTBD
Oxadiazole Derivative AS. aureus17 µM
Oxadiazole Derivative BE. coli15 µM

The specific IC50 values for the compound are yet to be determined, but its structural analogs have shown promising results.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. Notably, compounds with similar scaffolds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Oxadiazole Derivative CHCT11610 µM
Oxadiazole Derivative DMCF-75 µM

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, molecular docking studies suggest that these compounds may bind effectively to the active sites of enzymes involved in fatty acid synthesis in bacteria and kinases in cancer cells .

Case Studies

  • Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity and found that certain derivatives exhibited strong inhibitory effects against Mycobacterium bovis, suggesting a potential therapeutic application .
  • Anticancer Screening : Research conducted by Kilic-Kurt et al. (2020) assessed the anticancer properties of oxadiazole derivatives and reported significant inhibition of cancer cell growth through targeted enzyme inhibition .

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its physicochemical properties?

The compound features a pyridazine core substituted with a piperazine-linked 1,2,4-oxadiazole and a thiophene group. The oxadiazole ring enhances metabolic stability and π-π stacking potential, while the thiophene moiety contributes to electronic delocalization. Piperazine improves solubility via its basic nitrogen. Structural analysis via NMR and X-ray crystallography (if available) is critical to confirm regiochemistry and stereoelectronic effects .

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step synthesis is typical:

  • Step 1: Condensation of thiophene-2-carboxylic acid with hydrazine to form a thiophene-hydrazide intermediate.
  • Step 2: Cyclization with propan-2-yl nitrile to generate the 1,2,4-oxadiazole ring.
  • Step 3: Piperazine functionalization via nucleophilic substitution or reductive amination. Key reagents: HOBt/TBTU for amide coupling, DMF as solvent, and triethylamine as a base .

Q. How can researchers validate the purity and identity of this compound?

  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase.
  • Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~435 Da).
  • NMR: ¹H and ¹³C NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm) .

Advanced Research Questions

Q. How do competing reaction pathways impact the yield of the oxadiazole ring formation?

The cyclization step (Step 2) is sensitive to temperature and stoichiometry. Excess nitrile may lead to byproducts like open-chain amides. Kinetic studies using in-situ IR or LC-MS can monitor intermediate stability. Optimizing at 80–100°C in anhydrous DMF improves yields to >75% .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Use orthogonal assays (SPR, thermal shift) and control for compound aggregation using detergents like Triton X-100 .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking Studies: AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase ATP pockets).
  • QSAR: Correlate substituent lipophilicity (ClogP) with activity. For example, bulkier groups on the oxadiazole improve target engagement but reduce solubility .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Piperazine ring alkylation may produce racemization under basic conditions. Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) to retain stereochemistry. Monitor enantiomeric excess via chiral HPLC .

Methodological Considerations Table

Challenge Solution Key References
Low yield in oxadiazole formationUse microwave-assisted synthesis (150°C, 20 min)
Ambiguous NMR assignments2D NMR (COSY, HSQC) for proton correlation
Off-target activity in assaysCounter-screening with related kinases

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